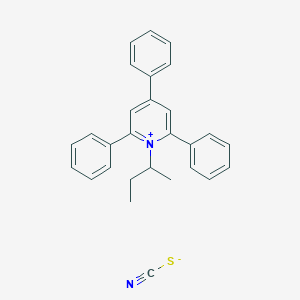
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with butan-2-yl and triphenyl groups, and a thiocyanate anion
Vorbereitungsmethoden
The synthesis of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core, which can be achieved through the reaction of pyridine with appropriate alkylating agents.
Substitution with Butan-2-yl and Triphenyl Groups: The pyridinium core is then subjected to substitution reactions to introduce the butan-2-yl and triphenyl groups. This can be done using Grignard reagents or other organometallic compounds.
Introduction of the Thiocyanate Anion: Finally, the thiocyanate anion is introduced through a metathesis reaction, where a suitable thiocyanate salt reacts with the substituted pyridinium compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the pyridinium core to a pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Addition: Electrophilic addition reactions can occur at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiocyanate. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate include other pyridinium salts and thiocyanate derivatives. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 1-Methyl-2,4,6-triphenylpyridinium thiocyanate
- 1-(Butan-2-yl)-2,4,6-triphenylpyridinium chloride
Eigenschaften
CAS-Nummer |
88064-52-2 |
|---|---|
Molekularformel |
C28H26N2S |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1-butan-2-yl-2,4,6-triphenylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C27H26N.CHNS/c1-3-21(2)28-26(23-15-9-5-10-16-23)19-25(22-13-7-4-8-14-22)20-27(28)24-17-11-6-12-18-24;2-1-3/h4-21H,3H2,1-2H3;3H/q+1;/p-1 |
InChI-Schlüssel |
XHOCBCQEFJJFDY-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
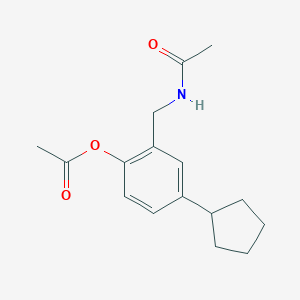

![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
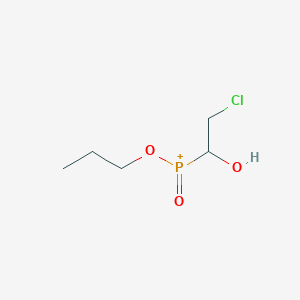
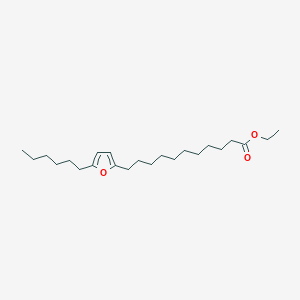
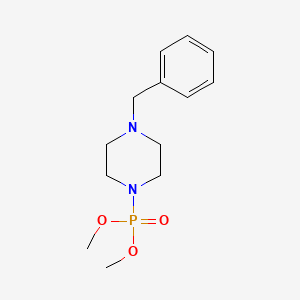
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
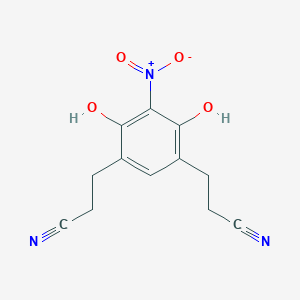
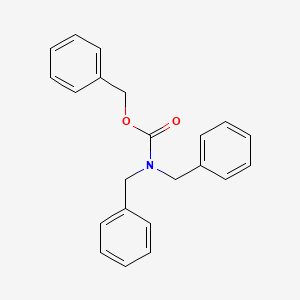
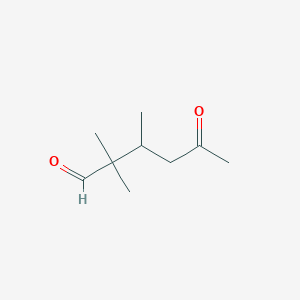
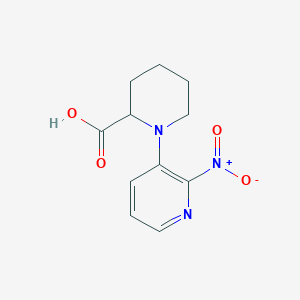
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)

